molecular formula C7H15NO B13259665 (3,4-Dimethylpyrrolidin-3-yl)methanol

(3,4-Dimethylpyrrolidin-3-yl)methanol

Cat. No.: B13259665
M. Wt: 129.20 g/mol
InChI Key: ROIPNKDBVGGBFD-UHFFFAOYSA-N
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Description

(3,4-Dimethylpyrrolidin-3-yl)methanol is a chemical compound with the molecular formula C₇H₁₅NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of two methyl groups at the 3 and 4 positions of the pyrrolidine ring and a hydroxymethyl group at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethylpyrrolidin-3-yl)methanol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (3,4-Dimethylpyrrolidin-3-one), using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using similar reducing agents. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be further reduced to form (3,4-Dimethylpyrrolidine) using strong reducing agents.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: (3,4-Dimethylpyrrolidin-3-yl)carboxylic acid.

    Reduction: (3,4-Dimethylpyrrolidine).

    Substitution: Various substituted pyrrolidines depending on the substituent used.

Scientific Research Applications

(3,4-Dimethylpyrrolidin-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (3,4-Dimethylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methylpyrrolidin-3-yl)methanol
  • (4-Methylpyrrolidin-3-yl)methanol
  • (3,4-Dimethylpyrrolidine)

Uniqueness

(3,4-Dimethylpyrrolidin-3-yl)methanol is unique due to the presence of both 3 and 4 methyl groups on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(3,4-dimethylpyrrolidin-3-yl)methanol

InChI

InChI=1S/C7H15NO/c1-6-3-8-4-7(6,2)5-9/h6,8-9H,3-5H2,1-2H3

InChI Key

ROIPNKDBVGGBFD-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC1(C)CO

Origin of Product

United States

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